1-[(4-bromophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Description
This compound features a 1H-indole core substituted at position 1 with a 4-bromobenzyl group and at position 2 with a 5-propyl-1,3,4-oxadiazole moiety. The indole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric mimicry of tryptophan and interactions with biological targets . The 1,3,4-oxadiazole ring enhances metabolic stability and confers electron-withdrawing properties, while the 4-bromophenyl group may influence lipophilicity and halogen bonding interactions .
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c1-2-5-19-22-23-20(25-19)18-12-15-6-3-4-7-17(15)24(18)13-14-8-10-16(21)11-9-14/h3-4,6-12H,2,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQLIHQYEWXSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The bromophenyl group is usually introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-diones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is not fully understood, but it is believed to involve interactions with various molecular targets. The indole core can interact with multiple receptors and enzymes, modulating their activity. The oxadiazole ring may also contribute to the compound’s bioactivity by interacting with specific proteins or nucleic acids.
Comparison with Similar Compounds
Key Insights and Implications
- Halogen Effects : Bromine at the para position enhances antibacterial potency compared to chlorine or fluorine, likely due to increased lipophilicity and halogen bonding .
- Oxadiazole Substituents : Propyl chains improve metabolic stability, while sulfanyl groups may introduce toxicity risks despite antibacterial efficacy .
- Indole vs. Benzimidazole : Indole derivatives generally exhibit better membrane penetration, whereas benzimidazoles show stronger metal-binding capabilities .
Biological Activity
Overview
The compound 1-[(4-bromophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic derivative of indole, notable for its diverse biological activities. This compound features a unique structure that includes a bromophenyl group, an oxadiazole ring, and an indole core. Such structural characteristics suggest potential therapeutic applications in various fields, including antimicrobial and anticancer research.
Chemical Structure and Properties
The IUPAC name of the compound is 2-[1-[(4-bromophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole . Its molecular formula is with a molecular weight of approximately 396.28 g/mol. The presence of the bromine atom and the oxadiazole ring is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18BrN3O |
| Molecular Weight | 396.28 g/mol |
| IUPAC Name | 2-[1-[(4-bromophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole |
| CAS Number | 946335-25-7 |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The indole core can modulate receptor activity and influence signaling pathways, while the oxadiazole ring may enhance binding affinity to specific proteins or nucleic acids. This multi-target interaction profile is characteristic of many bioactive compounds derived from indoles.
Antimicrobial Activity
Research has demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported in studies for related compounds with similar structures, showing effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 - 0.25 | Antibacterial |
| Indole derivatives | 0.0039 - 0.025 | Antibacterial |
These findings suggest that the compound may possess comparable antimicrobial efficacy.
Anticancer Activity
Indole derivatives are well-known for their anticancer properties. Preliminary studies indicate that This compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Studies
Several case studies have highlighted the potential therapeutic applications of related indole derivatives:
- Study on Antimicrobial Efficacy : A study evaluated various indole derivatives against standard bacterial strains and found significant inhibitory effects on growth rates.
- Anticancer Research : Research involving the testing of indole derivatives on cancer cell lines demonstrated promising results in reducing cell viability and inducing apoptosis.
Comparative Analysis
When compared to other known bioactive compounds with similar structures:
| Compound Name | Activity | Reference |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | |
| 5-fluoro-indole derivatives | Antiviral | |
| Brominated pyrazoles | Antimicrobial |
The unique combination of functional groups in This compound may confer distinct advantages in terms of bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
